

Spectroscopic Data of 4-Chloro-N-methylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name:	4-Chloro-N-methylbenzenesulfonamide
Cat. No.:	B1584733

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-N-methylbenzenesulfonamide**, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the spectral data are emphasized to provide practical, field-proven insights.

Introduction

4-Chloro-N-methylbenzenesulfonamide (CAS No. 6333-79-5, Molecular Formula: C₇H₈ClNO₂S, Molecular Weight: 205.66 g/mol) belongs to the sulfonamide class of compounds, which are of significant interest in the development of therapeutic agents.^[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and as a synthetic intermediate. This guide will delve into the theoretical and practical aspects of its spectroscopic characterization.

Molecular Structure and Spectroscopic Overview

The molecular structure of **4-Chloro-N-methylbenzenesulfonamide** forms the basis for interpreting its spectroscopic data. The key structural features include a para-substituted chlorinated benzene ring, a sulfonamide group, and an N-methyl group. These components give rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Chloro-N-methylbenzenesulfonamide**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of the protons and carbons.

^1H NMR Spectroscopy

Experimental Protocol:

A standard ^1H NMR spectrum of **4-Chloro-N-methylbenzenesulfonamide** would be acquired on a 400 MHz or higher field NMR spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) as an internal standard, would be used. The causality for choosing these solvents lies in their ability to dissolve a wide range of organic compounds and their distinct solvent signals that do not interfere with the analyte's signals.

Predicted ^1H NMR Data:

While a publicly available experimental spectrum for this specific molecule is not readily available, we can predict the ^1H NMR spectrum with high accuracy based on the analysis of closely related compounds such as 4-Chlorobenzenesulfonamide and N-(4-Chlorophenyl)-4-methylbenzenesulfonamide.[2][3]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
N-H	~5.0-6.0	Quartet (q)	~5	1H
Aromatic H (ortho to SO_2NHCH_3)	~7.8-7.9	Doublet (d)	~8.5	2H
Aromatic H (ortho to Cl)	~7.5-7.6	Doublet (d)	~8.5	2H
N-CH ₃	~2.6-2.7	Doublet (d)	~5	3H

Interpretation:

The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern, exhibiting ortho-coupling. The protons ortho to the electron-withdrawing sulfonamide group will be deshielded and appear further downfield compared to the protons ortho to the chlorine atom. The N-methyl protons will appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself is expected to be a quartet due to coupling with the three methyl protons.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same NMR spectrometer as the ¹H NMR. Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Based on data from analogous structures, the following chemical shifts are predicted for **4-Chloro-N-methylbenzenesulfonamide**.^[3]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-SO ₂	~140-142
C-Cl	~138-140
Aromatic CH (ortho to SO ₂ NHCH ₃)	~129-130
Aromatic CH (ortho to Cl)	~128-129
N-CH ₃	~29-31

Interpretation:

The quaternary carbons attached to the electronegative sulfur and chlorine atoms (C-SO₂ and C-Cl) are the most deshielded and appear furthest downfield. The aromatic CH carbons appear

in the typical aromatic region, with slight variations based on the electronic effects of their substituents. The N-methyl carbon is the most shielded and appears furthest upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **4-Chloro-N-methylbenzenesulfonamide** will be dominated by the characteristic absorptions of the sulfonamide and the substituted benzene ring.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) are common techniques. The choice of KBr is due to its transparency in the mid-IR region. ATR is a convenient alternative that requires minimal sample preparation.

Characteristic IR Absorption Bands:

The following table summarizes the expected characteristic IR absorption bands for **4-Chloro-N-methylbenzenesulfonamide**, based on known data for sulfonamides.^{[4][5]}

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity
N-H Stretch	3200-3300	Medium
C-H Stretch (Aromatic)	3000-3100	Medium-Weak
C-H Stretch (Aliphatic)	2850-2960	Medium-Weak
S=O Asymmetric Stretch	1330-1370	Strong
S=O Symmetric Stretch	1140-1180	Strong
C=C Stretch (Aromatic)	1450-1600	Medium
S-N Stretch	900-940	Medium
C-Cl Stretch	700-850	Strong

Interpretation:

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group. The N-H stretching vibration will appear as a medium-intensity band in the 3200-3300 cm^{-1} region. The presence of the aromatic ring will be confirmed by C-H and C=C stretching vibrations. The C-Cl stretch will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

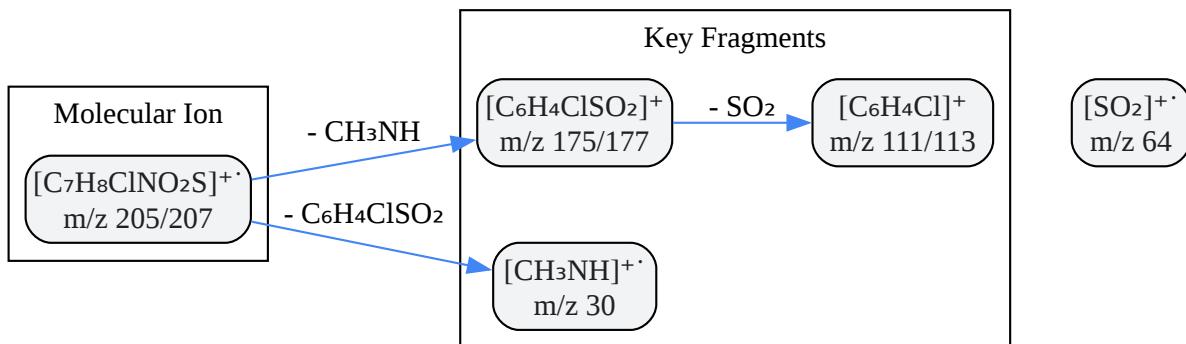
A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for relatively small organic molecules. The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

The molecular ion peak $[\text{M}]^+$ for **4-Chloro-N-methylbenzenesulfonamide** would be observed at m/z 205. Due to the isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), an $[\text{M}+2]^+$ peak at m/z 207 with about one-third the intensity of the molecular ion peak is expected.

Predicted Fragmentation Pattern:

The fragmentation of **4-Chloro-N-methylbenzenesulfonamide** under EI conditions is expected to proceed through several key pathways.

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Key Fragmentation Pathways

Interpretation:

The primary fragmentation pathways are likely to involve the cleavage of the S-N bond and the S-C bond.

- Loss of the N-methylamino radical ($\cdot NHCH_3$): This would lead to the formation of the 4-chlorobenzenesulfonyl cation at m/z 175/177.
- Loss of sulfur dioxide (SO_2): The fragment at m/z 175/177 could further lose SO_2 to give the 4-chlorophenyl cation at m/z 111/113. This is often a very stable and abundant fragment.
- Cleavage of the S-C bond: This would result in the formation of the N-methylsulfamoyl radical and the 4-chlorophenyl cation at m/z 111/113.

Conclusion

The spectroscopic characterization of **4-Chloro-N-methylbenzenesulfonamide** through NMR, IR, and MS provides a detailed picture of its molecular structure. While experimental data for this specific compound is not widely published, a comprehensive understanding of its spectral properties can be achieved through the analysis of closely related analogs and the application of fundamental spectroscopic principles. This guide provides the necessary framework for

researchers to identify and characterize this compound, facilitating its use in further scientific endeavors.

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